N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-2-27-13-12-20-19(14-27)23(30)28(22(26-20)16-6-4-3-5-7-16)15-21(29)25-18-10-8-17(24)9-11-18/h3-11H,2,12-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRKOUFFVTUWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key features with several pyrimidine-based derivatives reported in the evidence. Below is a comparative analysis:
Key Observations
Core Heterocycle Influence: Pyrido-pyrimidine (target compound) vs. thieno-pyrimidine (): Thieno-pyrimidine derivatives often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas pyrido-pyrimidines may offer improved solubility .
Substituent Impact :
- Chlorophenyl vs. Dichlorophenyl : The dichlorophenyl group in increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .
- Sulfanyl vs. Oxygen Linkers : Sulfanyl groups (e.g., ) introduce conformational flexibility and alter electronic properties compared to oxygen-based linkers, influencing receptor interactions .
- Ethyl/Methyl Groups : Alkyl substituents (e.g., 6-ethyl in the target compound, 3-ethyl-5,6-dimethyl in ) likely modulate steric hindrance and hydrophobic interactions in target binding .
Synthesis and Physicochemical Properties :
- Yields for analogs range from 60–80%, with higher yields associated with simpler substituents (e.g., at 80%) .
- Melting points correlate with molecular symmetry and intermolecular forces; compounds with rigid tetrahydronaphthalene cores (e.g., 11d at 240–242°C) exhibit higher melting points than less-structured analogs .
Research Implications
For example:
- Thieno-pyrimidine analogs () have shown efficacy in targeting EGFR and VEGFR kinases .
- The acetamide moiety is a common pharmacophore in kinase inhibitors, facilitating hydrogen bonding with ATP-binding pockets .
Further studies should prioritize synthesizing the target compound and evaluating its activity against these targets, leveraging insights from its structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
